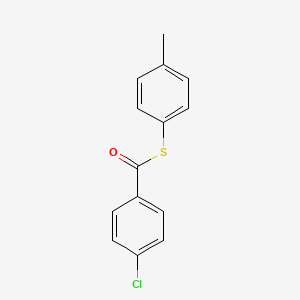![molecular formula C30H33BO6 B14448520 Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane CAS No. 78498-54-1](/img/structure/B14448520.png)
Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane: is a chemical compound characterized by the presence of three 3-(2H-1,3-benzodioxol-5-yl)propyl groups attached to a borane core. This compound is notable for its unique structure, which combines the properties of borane with the aromatic and heterocyclic features of the benzodioxole moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane typically involves the reaction of borane with 3-(2H-1,3-benzodioxol-5-yl)propyl derivatives. The reaction conditions often require an inert atmosphere to prevent oxidation and may involve the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at low temperatures to control the reactivity of borane .
Industrial Production Methods: This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing safety measures to handle the reactive borane species .
Análisis De Reacciones Químicas
Types of Reactions: Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can participate in reduction reactions, often facilitated by its borane core.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products: The major products formed from these reactions include boronic acids, borate esters, and substituted benzodioxole derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It serves as a precursor for various boron-containing compounds .
Biology and Medicine: In biological research, this compound is explored for its potential as a boron delivery agent in boron neutron capture therapy (BNCT), a type of cancer treatment. Its ability to form stable complexes with biomolecules makes it a candidate for drug delivery systems .
Industry: In the industrial sector, this compound is investigated for its applications in materials science, including the development of boron-containing polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane involves its ability to form stable complexes with various substrates. The borane core acts as a Lewis acid, facilitating reactions with nucleophiles. The benzodioxole moiety can participate in π-π interactions and hydrogen bonding, enhancing the compound’s reactivity and selectivity .
Comparación Con Compuestos Similares
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and stability, used in catalysis and polymerization reactions.
Tris(1-phenyl-1H-benzimidazol-2-yl)borane: Utilized in optoelectronic devices due to its electron-deficient nature.
Uniqueness: Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane is unique due to the presence of the benzodioxole moiety, which imparts distinct aromatic and heterocyclic properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems .
Propiedades
Número CAS |
78498-54-1 |
|---|---|
Fórmula molecular |
C30H33BO6 |
Peso molecular |
500.4 g/mol |
Nombre IUPAC |
tris[3-(1,3-benzodioxol-5-yl)propyl]borane |
InChI |
InChI=1S/C30H33BO6/c1(4-22-7-10-25-28(16-22)35-19-32-25)13-31(14-2-5-23-8-11-26-29(17-23)36-20-33-26)15-3-6-24-9-12-27-30(18-24)37-21-34-27/h7-12,16-18H,1-6,13-15,19-21H2 |
Clave InChI |
CKQOBVPJGWXUFM-UHFFFAOYSA-N |
SMILES canónico |
B(CCCC1=CC2=C(C=C1)OCO2)(CCCC3=CC4=C(C=C3)OCO4)CCCC5=CC6=C(C=C5)OCO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


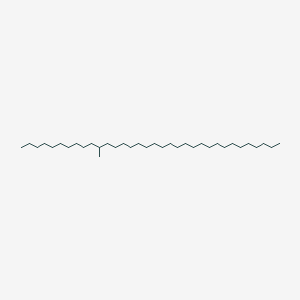
![1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14448442.png)
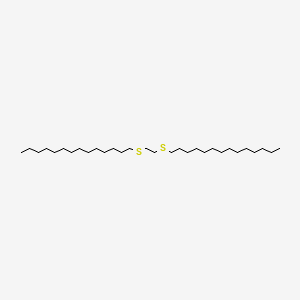
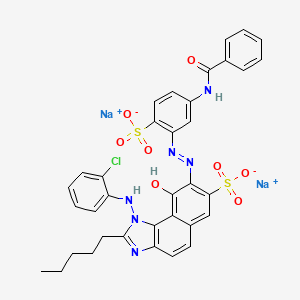
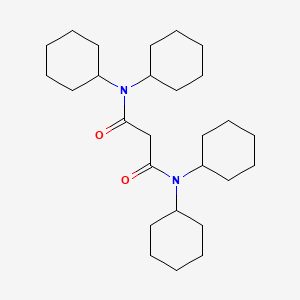
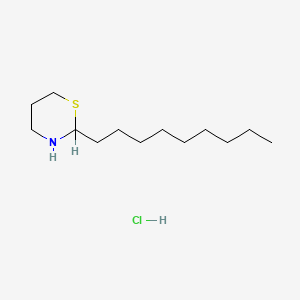

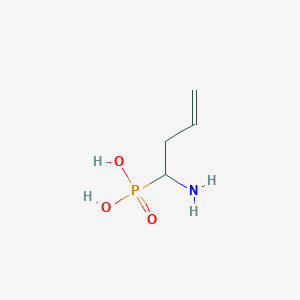
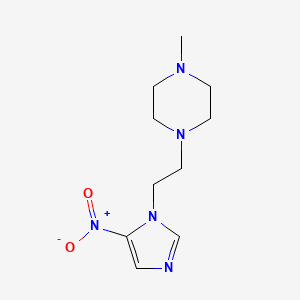
![4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine](/img/structure/B14448480.png)
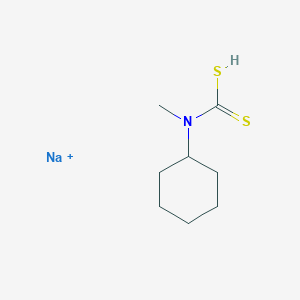
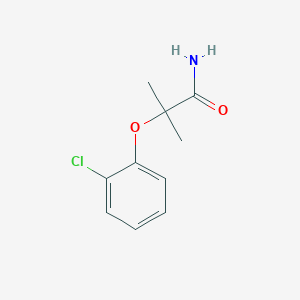
![1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione](/img/structure/B14448515.png)
